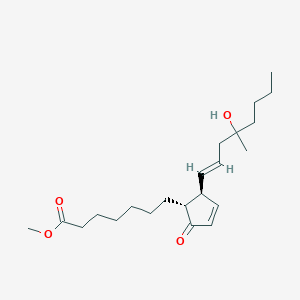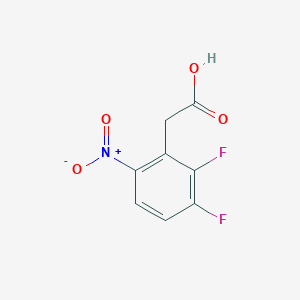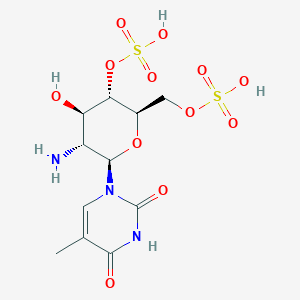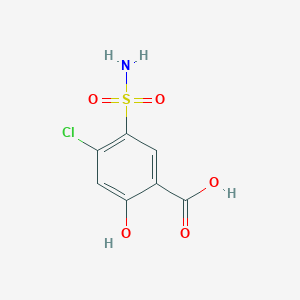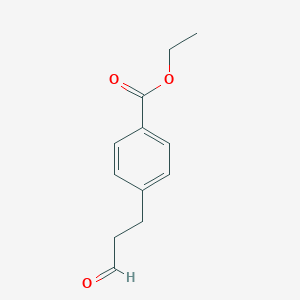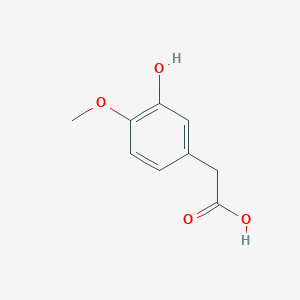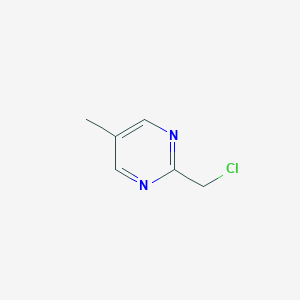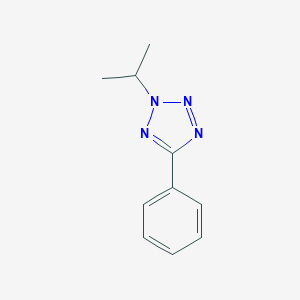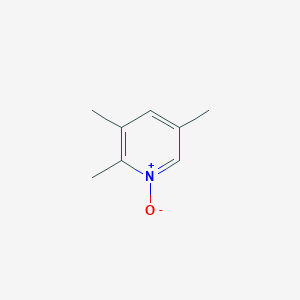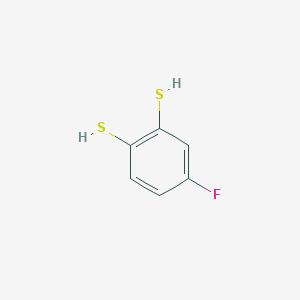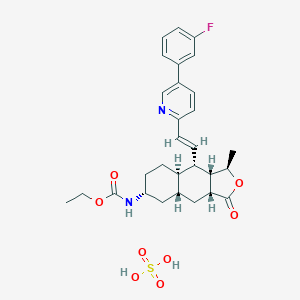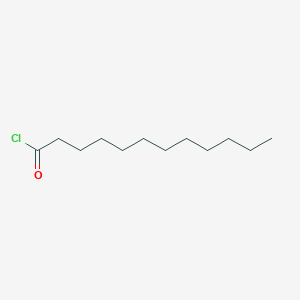
月桂酰氯
描述
Lauroyl chloride, a compound utilized in various chemical syntheses, serves as an acylating agent to introduce the lauroyl group into molecules. It is a prominent reagent in the production of surfactants, where it reacts with different amines, alcohols, and other nucleophiles to form lauroyl derivatives with specific surface-active properties.
Synthesis Analysis
The synthesis of lauroyl chloride derivatives is a common theme across several studies. For instance, lauroyl chloride is used to acylate agaroids, resulting in hydrophobic plastic films with high degrees of substitution . Similarly, it is involved in the synthesis of sodium lauroyl alanine through a condensation reaction with alanine under alkaline conditions . Another study demonstrates the synthesis of N-lauroyl serinamide through an amidation reaction with serine, offering potential use as an emulsifier . These examples highlight the versatility of lauroyl chloride in synthesizing a variety of compounds with different applications.
Molecular Structure Analysis
While the papers provided do not delve into the molecular structure of lauroyl chloride itself, they do discuss the structures of its derivatives. For example, the structure of sodium lauroyl alanine was characterized by IR and ^1H NMR, confirming the successful attachment of the lauroyl group to alanine . Similarly, the structure of N-lauroyl serinamide was confirmed through FTIR spectroscopy, indicating the presence of the carbonyl amide group .
Chemical Reactions Analysis
Lauroyl chloride participates in various chemical reactions, primarily as an acylating agent. It reacts with hydroxyl groups in agaroids to produce hydrophobic films , with amino acids like alanine and serine to form surfactants , and with hemicelluloses in an ionic liquid to create lauroylated hemicelluloses . These reactions typically involve nucleophilic substitution mechanisms where the chloride ion is displaced by the nucleophile.
Physical and Chemical Properties Analysis
The physical and chemical properties of lauroyl chloride derivatives are extensively studied. For instance, the critical micelle concentration (cmc) and surface tension of sodium N-lauroylglycine were determined, indicating its potential as a surfactant . The surface modification of tourmaline powder with lauroyl chloride resulted in a hydrophobic surface, as evidenced by the increased contact angle . Additionally, the synthesis of N-lauroyl-L-Valine sodium provided insights into its surface and interfacial tension properties, which are crucial for its application in reducing interfacial tension .
Relevant Case Studies
Several case studies demonstrate the application of lauroyl chloride derivatives. The formation of stable vesicles from the interaction of sodium N-lauroylsarcosinate with N-alkylpyridinium chloride surfactants shows potential for pH-triggered drug release . The study on the synthesis of lauroyl peroxide from lauroyl chloride and sodium peroxide presents a new technological process with an improved yield, highlighting its industrial relevance .
科学研究应用
生物材料酯化
纤维素和半纤维素改性:月桂酰氯用于酯化纤维素和半纤维素,从而提高其在各种应用中的性能。用月桂酰氯改性小麦秸秆半纤维素和 p麦和玉米麸等农业副产品会产生具有改进的机械、热和可生物降解性能的纤维素酯。该工艺在反应温度和时间等特定条件下进行优化,这些条件显着影响产品的取代度 (DS) 和产率 (萨特热等人,2002 年);(任等人,2008 年);(肖韦隆等人,2000 年)。
蛋白质改性:月桂酰氯还用于大豆分离蛋白和小麦面筋等蛋白质的化学亲脂化。这种改性有助于调整蛋白质的特性以满足特定需求,例如提高溶解度或功能特性 (鲁塞尔-菲利普等人,2000 年)。
酶促改性
超氧化物歧化酶 (SOD) 改性:月桂酰氯已用于改性绵羊血中的 SOD,增强其酶促性能、热稳定性、pH 耐受性和半衰期。这证明了月桂酰氯在改善酶的性能以用于各种应用方面的潜力 (薛莎,2014 年)。
材料工程
材料表面改性:月桂酰氯已用于电气石粉等材料的表面改性,增强其疏水性而不影响晶体结构。这种改性在材料工程中至关重要,用于开发具有特定表面特性的材料 (刘洋,2011 年);(胡等人,2011 年)。
生物复合材料生产:月桂酰氯用于离子液体中球磨竹子的均相改性,用于生物基复合材料的生产。该工艺改变了竹子的物理和化学性质,使其适用于各种工业应用 (温等人,2011 年)。
生物化学和分子生物学
生物传感器开发:月桂酰氯已用于生物传感器的开发,特别是用于检测半胱氨酸。这涉及创建表现出高灵敏度和特异性的月桂酰掺杂生物传感器,使其适用于生物和环境应用 (安和张,2018 年)。
环境科学
重金属吸附:改性月桂酰氯的壳聚糖因其从水溶液中吸附 Cu(II) 和 Pb(II) 等重金属的有效性而受到研究。该研究提供了月桂酰氯在创建用于环境清洁的吸附剂方面的潜力 (维埃拉等人,2019 年)。
旧报纸脱墨:月桂酰氯酯化羧甲基纤维素已用于旧报纸的脱墨过程中,显示出纸浆亮度显着提高,残留墨水减少。该应用证明了月桂酰氯在纸张回收过程中的潜力 (贝军吉,2015 年)。
安全和危害
Lauroyl chloride is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its potential to cause skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
未来方向
属性
IUPAC Name |
dodecanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGIJDNPUZEBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044368 | |
| Record name | Dodecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Water white liquid; [HSDB] Colorless liquid; [MSDSonline] | |
| Record name | Dodecanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5048 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
145 °C @ 18 MM HG | |
| Record name | DODECANOYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ETHER | |
| Record name | DODECANOYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Lauroyl chloride | |
Color/Form |
WATER-WHITE LIQUID | |
CAS RN |
112-16-3 | |
| Record name | Dodecanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lauroyl chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14670 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dodecanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lauroyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAUROYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LHL10777I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DODECANOYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-17 °C | |
| Record name | DODECANOYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B139132.png)
